molecular formula C12H15FO2S B8081113 4-(5-Fluoro-2-methoxyphenyl)thian-4-ol

4-(5-Fluoro-2-methoxyphenyl)thian-4-ol

Cat. No.: B8081113
M. Wt: 242.31 g/mol
InChI Key: MCZUPEFFVXWNHA-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methoxyphenyl)thian-4-ol is a sulfur-containing heterocyclic compound featuring a six-membered thian ring (C₅H₉S) substituted at the 4-position with a hydroxyl (-OH) group and a 5-fluoro-2-methoxyphenyl aromatic moiety.

Properties

IUPAC Name

4-(5-fluoro-2-methoxyphenyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2S/c1-15-11-3-2-9(13)8-10(11)12(14)4-6-16-7-5-12/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZUPEFFVXWNHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)F)C2(CCSCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high yield and purity. For instance, one common method involves the use of halogenated hydrocarbons and a manganese catalyst under mechanical grinding conditions .

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using advanced techniques to meet the demand for high-quality material. This often involves continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: Compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation states.

    Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Halogenated hydrocarbons and metal catalysts are typical reagents for substitution reactions.

Major Products Formed: The products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state products.

Scientific Research Applications

Compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which compound “4-(5-Fluoro-2-methoxyphenyl)thian-4-ol” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the compound’s observed effects. Detailed studies on its mechanism of action reveal its potential to modulate enzyme activity and receptor binding .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone (5)
  • Structure: Contains a thiazolidinone core with dual methoxyphenyl hydrazone substituents and a 4-hydroxyphenyl group .
  • Key Differences: Unlike the thian ring in the target compound, this molecule features a five-membered thiazolidinone ring. The presence of hydrazone linkages may enhance π-π stacking interactions, while the hydroxyl group could improve aqueous solubility.
  • Synthesis : Prepared via reflux with DMF/acetic acid, suggesting similar polar aprotic solvents might be used for synthesizing the target compound .
2-Fluoro-5-(4-fluorophenyl)pyridine (I)
  • Structure : Pyridine ring with fluorine substituents at the 2- and 4-positions .
  • Key Differences: The aromatic pyridine core lacks the thian ring’s sulfur atom and hydroxyl group.
5-(2-Methoxybenzyl)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-ol
  • Structure : Triazole ring with methoxybenzyl and methoxyphenyl substituents and a hydroxyl group .
  • Key Similarities : The hydroxyl group and methoxy substituents mirror the target compound’s functional groups, likely promoting hydrogen bonding and influencing crystallinity. X-ray data (R factor = 0.037) indicate a stable crystal lattice, suggesting analogous structural rigidity in the target compound .
4-{5-[2-(4-Fluorophenoxy)ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride
  • Structure: Thiazole-azepanol hybrid with a fluorophenoxyethyl chain .
  • Key Differences: The thiazole ring and azepanol system contrast with the thian ring but share sulfur and hydroxyl motifs.
4-[(5-Fluoro-2-methoxyphenyl)sulfonyl]morpholine
  • Structure : Morpholine ring (oxygen analog of thian) with a sulfonyl-linked 5-fluoro-2-methoxyphenyl group .
  • Key Similarities : The 5-fluoro-2-methoxyphenyl moiety is identical to the target compound. Replacing sulfur with oxygen in the morpholine ring may reduce lipophilicity. Predicted properties (density = 1.349 g/cm³, boiling point = 433°C) suggest moderate thermal stability, which could extrapolate to the target compound .

Comparative Data Table

Compound Name Core Structure Molecular Formula Molecular Weight Key Functional Groups Notable Properties
4-(5-Fluoro-2-methoxyphenyl)thian-4-ol Thian ring C₁₁H₁₃FO₂S 242.3* -OH, 5-F-2-MeO-phenyl Hypothetical: Moderate polarity
5-(Z)-[(4-MeO-phenyl)methylene]-... (5) Thiazolidinone C₂₅H₂₂N₄O₃S 458.5 Hydrazone, -OH, dual MeO-phenyl Synthesized via reflux
2-Fluoro-5-(4-fluorophenyl)pyridine (I) Pyridine C₁₁H₇F₂N 203.18 Fluorine substituents Biological precursor
5-(2-MeO-benzyl)-4-(2-MeO-phenyl)-triazol-3-ol Triazole C₁₇H₁₇N₃O₃ 311.34 -OH, dual MeO groups Stable crystal (R = 0.037)
4-[(5-F-2-MeO-phenyl)sulfonyl]morpholine Morpholine C₁₁H₁₄FNO₄S 275.3 Sulfonyl, 5-F-2-MeO-phenyl Predicted density 1.349 g/cm³

*Molecular weight calculated based on inferred formula.

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